
2-Formyl-4-methoxyphenylboronic acid
Vue d'ensemble
Description
2-Formyl-4-methoxyphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest due to its versatile applications in organic synthesis and medicinal chemistry. The presence of the formyl and methoxy groups on the phenyl ring can influence the reactivity and binding properties of the boronic acid, making it a valuable compound for study.
Synthesis Analysis
The synthesis of related 2-formylphenylboronic acids involves the introduction of substituents that can affect the acidity and reactivity of the boronic acid. For instance, the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid has been reported, where the electron-withdrawing trifluoromethyl group increases the acidity compared to its analogues . Similarly, derivatives of 2-formylphenylboronic acid, such as those with a methoxy group, can be synthesized through various organic reactions, including acylation and condensation reactions .
Molecular Structure Analysis
The molecular structure of 2-formyl-4-methoxyphenylboronic acid and its derivatives can be characterized by techniques such as X-ray diffraction, as demonstrated by the study of related compounds . The presence of substituents can lead to different hydrogen bonding patterns and crystal structures, which can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
2-Formylphenylboronic acids can undergo various chemical reactions, including isomerization and complexation with metals. For example, 5-trifluoromethyl-2-formylphenylboronic acid can isomerize to form 3-hydroxybenzoxaborole in some solutions . Additionally, derivatives of 2-formylphenylboronic acid can form complexes with metals, which can be used in catalysis, as shown by the formation of palladium(II) complexes with high catalytic activity in the Suzuki reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-formyl-4-methoxyphenylboronic acid are influenced by the substituents on the phenyl ring. The electron-withdrawing or donating nature of these groups can affect the acidity, solubility, and stability of the boronic acid. For instance, the antimicrobial activity of 2-formylphenylboronic acids has been linked to their ability to inhibit enzymes such as leucyl-tRNA synthetase, with variations in activity depending on the specific substituents present . The corrosion inhibition properties of related compounds, such as 2-methoxy-4-formylphenol, have also been studied, demonstrating the potential for these compounds to protect metals from corrosion in acidic environments .
Applications De Recherche Scientifique
-
Electrochemical Redox Probe
-
Chemical Vapor Deposition (CVD) of Graphene
- Application : 4-Methoxyphenylboronic acid is used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .
- Results : The use of this compound allows for the production of doped graphene, a material with altered electronic properties that can be useful in various applications .
-
Enantioselective Preparation of Indenamines
- Application : 2-Formyl-4,5-methylenedioxyphenylboronic acid is used in the enantioselective preparation of indenamines .
- Method : The exact method of application is not specified, but it likely involves a cationic palladium complex-catalyzed tandem annulation with alkynes .
- Results : The use of this compound allows for the stereoselective synthesis of indenamines .
-
Stereoselective Preparation of Indenol Derivatives
- Application : 2-Formyl-4,5-methylenedioxyphenylboronic acid is used in the stereoselective preparation of indenol derivatives .
- Method : The exact method of application is not specified, but it likely involves a cationic palladium complex-catalyzed diastereoselective tandem annulation .
- Results : The use of this compound allows for the stereoselective synthesis of indenol derivatives .
- Synthesis of Oxazoline-Substituted Potassium Organotrifluoroborates
- Application : 2-Formyl-4,5-methylenedioxyphenylboronic acid is used in the synthesis of oxazoline-substituted potassium organotrifluoroborates .
- Method : The exact method of application is not specified, but it likely involves a reaction with oxazoline and a potassium trifluoroborate salt .
- Results : The use of this compound allows for the synthesis of oxazoline-substituted potassium organotrifluoroborates .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-formyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSNGMFKYFBOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370255 | |
| Record name | 2-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-methoxyphenylboronic acid | |
CAS RN |
139962-95-1 | |
| Record name | 2-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)
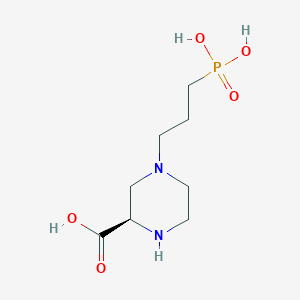
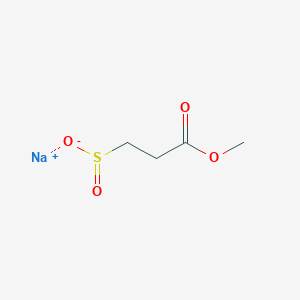
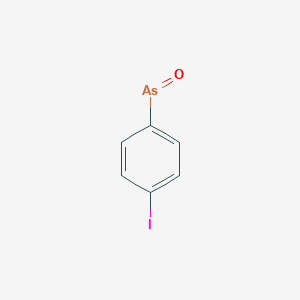
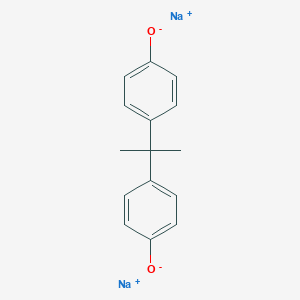
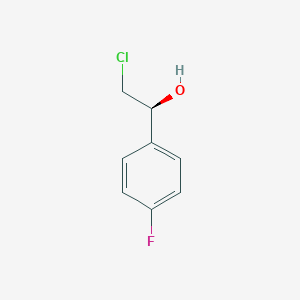
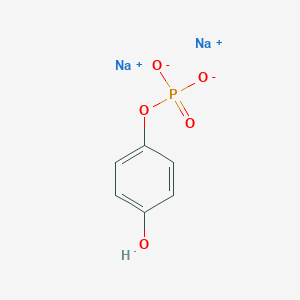
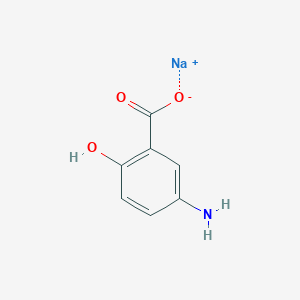
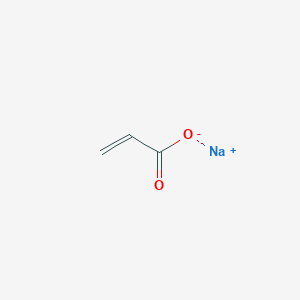
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)
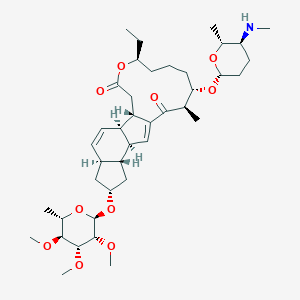
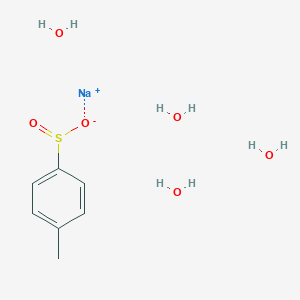
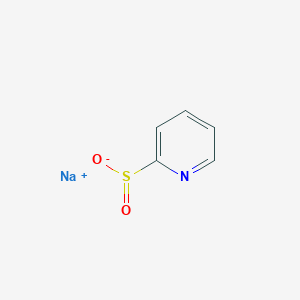
![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)